molecular formula C9H9NO4 B14210886 6-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid CAS No. 791009-51-3

6-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Katalognummer: B14210886
CAS-Nummer: 791009-51-3
Molekulargewicht: 195.17 g/mol
InChI-Schlüssel: PDUIYXZLRIYDTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is an organic compound with the molecular formula C₉H₉NO₄ It is a derivative of benzodioxine, a bicyclic structure consisting of a benzene ring fused with a dioxine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of acetyl chloride with methylcyclopropene aldehyde under suitable conditions to form the desired benzodioxine structure . Another approach involves the oxidation of 2,3-dihydro-1,4-benzodioxine using oxidizing agents such as hydrogen peroxide or potassium permanganate, followed by carboxylation to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions is optimized for cost-effectiveness and yield. The use of catalytic processes and continuous flow reactors can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxine derivatives.

Wissenschaftliche Forschungsanwendungen

6-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors in the body, modulating their signaling pathways and exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the benzodioxine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

791009-51-3

Molekularformel

C9H9NO4

Molekulargewicht

195.17 g/mol

IUPAC-Name

6-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

InChI

InChI=1S/C9H9NO4/c10-5-1-2-6-8(7(5)9(11)12)14-4-3-13-6/h1-2H,3-4,10H2,(H,11,12)

InChI-Schlüssel

PDUIYXZLRIYDTB-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(O1)C=CC(=C2C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.